molecular formula C20H14FN3O B2788243 N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide CAS No. 946268-37-7

N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide

Cat. No.: B2788243
CAS No.: 946268-37-7
M. Wt: 331.35
InChI Key: XJGORBKHJISIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide is a synthetic phenazine-1-carboxamide derivative designed for advanced scientific research. Phenazine-1-carboxamide (PCN) is a natural compound produced by Pseudomonas species, renowned for its potent broad-spectrum antagonism against fungal phytopathogens . Its mechanism of action is well-documented, with studies on similar compounds showing they disrupt fungal cell walls by inhibiting chitin synthetase activity and gene expression, and target mitochondrial function by interfering with the electron transport chain, leading to organelle disintegration . Beyond its antimicrobial applications, phenazine-1-carboxamide and its analogues are investigated for their antitumor potential. Research on the closely related N-(4-fluorophenyl)phenazine-1-carboxamide has demonstrated cytotoxicity and the ability to induce apoptosis via the intrinsic mitochondrial pathway in cancer cell lines, including lung (A549) and cervical (HeLa) cancers . The structural modification with a fluorinated benzyl group in this specific compound is intended to fine-tune its physicochemical properties, potentially enhancing its bioavailability and target specificity for such applications . This makes it a valuable chemical tool for probing biological mechanisms and for use in drug discovery pipelines. Applications: This compound is suited for research in antimicrobial agent development, anticancer drug discovery, and studies on cellular apoptosis mechanisms. Notice: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O/c21-14-10-8-13(9-11-14)12-22-20(25)15-4-3-7-18-19(15)24-17-6-2-1-5-16(17)23-18/h1-11H,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGORBKHJISIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide typically involves the reaction of phenazine-1-carboxylic acid with 4-fluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through metabolic engineering of bacterial strains such as Pseudomonas chlororaphis. By manipulating the genetic pathways involved in phenazine biosynthesis, researchers have been able to enhance the yield of phenazine-1-carboxamide, making it a viable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different phenazine derivatives.

    Reduction: Reduction reactions can modify the phenazine ring, leading to the formation of reduced phenazine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phenazine derivatives with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide is characterized by its phenazine backbone, which is known for its biological activity. The incorporation of a fluorophenyl group enhances its stability and biological efficacy. The compound exhibits significant antifungal , anticancer , and antimicrobial properties.

Scientific Research Applications

This compound has several notable applications across various scientific fields.

Agricultural Applications

The compound has been identified as a potent antifungal agent against various phytopathogens, including Candida albicans, Fusarium oxysporum, and Rhizoctonia solani. Its ability to inhibit fungal growth makes it a promising candidate for developing new agricultural fungicides.

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/ml)
Candida albicans64
Fusarium oxysporum32
Rhizoctonia solani40

Medical Applications

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. The compound induces apoptosis through the mitochondrial intrinsic pathway by activating caspase-3 and downregulating Bcl-2 protein levels.

Cancer Cell LineEffective Concentration (µM)
A549 (Lung Cancer)32
HeLa (Cervical Cancer)40

Antifungal Efficacy Against Phytopathogens

A study demonstrated that this compound effectively inhibited several plant pathogenic fungi. The compound's ability to disrupt fungal growth pathways positions it as a viable candidate for agricultural applications aimed at controlling crop diseases.

Antitumor Activity in Cancer Research

In vitro studies have shown that this compound exhibits selective cytotoxicity towards breast (MDA-MB-231) and lung (A549) cancer cell lines. The compound's mechanism involves cell cycle arrest and apoptosis induction, making it a potential lead for developing new cancer therapies.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide involves the disruption of cellular processes in target organisms. It primarily targets the cell membrane and cell wall, leading to increased permeability and eventual cell death. The compound also interferes with intracellular processes such as ATP synthesis and oxidative stress response, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of phenazine-1-carboxamide derivatives, where structural variations in the substituents significantly influence bioactivity and physicochemical properties. Below is a detailed comparison with key analogs:

Structural Analogues and Substituent Effects

Compound Substituent Key Structural Feature Potential Impact
N-[(4-Fluorophenyl)methyl]phenazine-1-carboxamide 4-Fluorobenzyl Fluorine at para-position on benzyl group Enhanced lipophilicity and metabolic resistance
Compound m : N-(2-(4-fluorobenzamido)ethyl)phenazine-1-carboxamide 4-Fluorobenzamido ethyl linker Ethyl spacer between phenazine and fluorinated benzamide Increased flexibility; may alter binding kinetics
Compound f : N-(2-(4-ethylbenzamido)ethyl)phenazine-1-carboxamide 4-Ethylbenzamido ethyl linker Ethyl group instead of fluorine at para-position Reduced electronegativity; possible lower target affinity
Compound 1 : N-(2-(3-fluorobenzamido)ethyl)phenazine-1-carboxamide 3-Fluorobenzamido ethyl linker Fluorine at meta-position on benzamide Steric hindrance differences; altered interaction with enzyme active sites
Compound (): N-(2-(2,5-difluorobenzamido)ethyl)phenazine-1-carboxamide 2,5-Difluorobenzamido ethyl linker Dual fluorine substitution Higher lipophilicity and potential for improved membrane permeability
Compound (): N-(2-butyramidoethyl)phenazine-1-carboxamide Butyramido ethyl linker Aliphatic butyramido group Reduced aromatic interactions; lower specificity for aromatic-binding targets

Bioactivity and Functional Insights

While explicit bioactivity data for this compound are absent in the provided evidence, insights can be extrapolated from its analogs:

  • Fluorine Position : Para-fluorination (as in the target compound) typically enhances binding to enzymes with aromatic pockets (e.g., kinase or protease targets) compared to meta-fluorinated analogs like Compound 1 .
  • Di-Fluorinated Derivatives (): The dual fluorine substitution could increase metabolic stability but may also introduce steric clashes in compact binding pockets .

Contextual Relevance to Other Carboxamide Derivatives

Beyond phenazine-based analogs, carboxamide compounds like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () and 5-amino-1-(4-fluorobenzyl)-triazole-4-carboxamide () highlight the versatility of carboxamide scaffolds in drug design. However, the phenazine core in the target compound distinguishes it by enabling π-π stacking interactions critical for targeting nucleic acids or aromatic enzyme domains .

Q & A

Q. What are the recommended synthetic routes for N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide, and how can purity be optimized?

The synthesis typically involves reacting phenazine-1-carbonyl chloride with 4-fluorobenzylamine in dichloromethane under inert conditions. Post-reaction purification via column chromatography or recrystallization is critical. Purity optimization requires strict control of reaction parameters, such as temperature (20–25°C), stoichiometric ratios, and solvent selection (e.g., anhydrous DCM to minimize hydrolysis). Yield improvements may involve iterative solvent screening or catalytic additives .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) confirms structural integrity by identifying aromatic protons (δ 7.2–8.5 ppm) and fluorophenyl substituents. Mass spectrometry (MS) validates molecular weight (e.g., m/z 349.3 [M+H]⁺). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm assesses purity (>95% target). X-ray crystallography may resolve stereochemical details in crystalline forms .

Q. What baseline biological activities have been reported for this compound?

Demonstrated antimicrobial activity against fungal phytopathogens (e.g., Fusarium spp.) via disruption of cell wall integrity and inhibition of ergosterol biosynthesis. Antitumor activity includes IC₅₀ values of 5–20 µM in cancer cell lines (e.g., HeLa, MCF-7) through apoptosis induction and G1/S cell cycle arrest. Preliminary data suggest dose-dependent cytotoxicity .

Q. How does the fluorophenyl substituent influence chemical stability compared to non-fluorinated analogs?

The electron-withdrawing fluorine atom enhances oxidative stability and resistance to enzymatic degradation. Comparative studies show a 2–3× increase in half-life in metabolic assays (e.g., liver microsomes) relative to phenyl or chlorophenyl derivatives. This substituent also improves lipophilicity (logP ~3.2), facilitating membrane penetration .

Q. What in vitro models are suitable for initial efficacy screening?

Standardized cell-based assays include:

  • Antifungal : Broth microdilution (CLSI M38 guidelines) against Candida albicans.
  • Anticancer : MTT/WST-1 proliferation assays in adherent cancer lines (e.g., A549, HepG2).
  • Toxicity : Primary hepatocyte viability assays to assess hepatic safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antitumor efficacy across studies?

Discrepancies often arise from variability in cell culture conditions (e.g., serum concentration, passage number) or assay endpoints (e.g., apoptosis vs. necrosis markers). Standardization strategies include:

  • Using isogenic cell lines to control genetic variability.
  • Validating results with orthogonal assays (e.g., Annexin V/PI staining vs. caspase-3 activation).
  • Reporting EC₅₀ values with 95% confidence intervals from dose-response curves .

Q. What mechanistic insights explain the compound’s dual antimicrobial and antitumor activities?

Shared targets include redox-sensitive pathways:

  • Fungal inhibition : Disruption of NADPH-dependent enzymes (e.g., thioredoxin reductase), leading to oxidative stress.
  • Anticancer effects : ROS-mediated activation of p53 and Bax/Bcl-2 imbalance, triggering mitochondrial apoptosis. Fluorescence-based assays (e.g., DCFH-DA for ROS) and siRNA knockdown of p53 validate these pathways .

Q. What strategies optimize pharmacokinetics for in vivo applications?

Structural modifications to improve solubility and bioavailability:

  • Prodrug approaches : Esterification of the carboxamide group for enhanced absorption.
  • Nanoformulation : Encapsulation in PEGylated liposomes to prolong circulation time.
  • Metabolic stability : Introducing methyl groups at the phenazine core to block CYP450-mediated oxidation .

Q. How does this compound compare to structurally similar phenazine derivatives in overcoming multidrug resistance (MDR)?

Unlike phenazine-1-carboxylic acid, the fluorophenyl group reduces efflux pump affinity (e.g., P-glycoprotein). Synergy studies with verapamil (MDR inhibitor) show a 40% increase in cytotoxicity against resistant MCF-7/ADR cells. Molecular docking suggests weaker binding to P-gp’s hydrophobic pockets .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., with fungal CYP51 or human topoisomerase II).
  • QSAR Modeling : Correlates substituent electronegativity (Hammett σ values) with bioactivity.
  • ADMET Prediction : SwissADME or ProTox-II for toxicity profiling and solubility optimization .

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